Cas no 7781-26-2 (5-Bromo-4,6-dichloropyrimidin-2-amine)
5-Bromo-4,6-dichloropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-4,6-dichloropyrimidin-2-amine
- 2-Amino-5-bromo-4,6-dichloropyrimidine
- 2-Pyrimidinamine,5-bromo-4,6-dichloro-
- 2-Amino-4,6-dichlor-5-brom-pyrimidin
- 2-amino-4,6-dichloro-5-bromo-pyrimidine
- 2-Pyrimidinamine,5-bromo-4,6-dichloro
- 4,6-Dichlor-5-brom-2-amino-pyrimidin
- 5-Brom-4,6-dichlor-pyrimidin-2-ylamin
- 5-bromo-4,6-dichloro-pyrimidin-2-ylamine
- SB60512
- SCHEMBL3784217
- CS-0022327
- AKOS005138235
- 5-Bromo-4,6-dichloro-2-pyrimidinamine #
- GS-0649
- MFCD00275455
- 7781-26-2
- O11374
- DTXSID60347145
- 2-Pyrimidinamine, 5-bromo-4,6-dichloro-
- FT-0650912
- EN300-105039
- AM20100776
- Pyrimidine, 2-amino-5-bromo-4,6-dichloro-
- DB-006984
- SY044757
-
- MDL: MFCD00275455
- Inchi: 1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10)
- InChI Key: LAUORAFVFXRKDL-UHFFFAOYSA-N
- SMILES: BrC1C(=NC(N)=NC=1Cl)Cl
Computed Properties
- Exact Mass: 240.88100
- Monoisotopic Mass: 240.88092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 2.1±0.1 g/cm3
- Boiling Point: 419.434 ℃ at 760 mmHg
- Flash Point: 207.5±31.5 °C
- Refractive Index: 1.67
- PSA: 51.80000
- LogP: 2.70930
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-Bromo-4,6-dichloropyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-4,6-dichloropyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-4,6-dichloropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001988-250mg |
2-Amino-5-bromo-4,6-dichloropyrimidine |
7781-26-2 | 98% | 250mg |
$242.25 | 2023-09-01 | |
| Alichem | A039001988-500mg |
2-Amino-5-bromo-4,6-dichloropyrimidine |
7781-26-2 | 98% | 500mg |
$365.22 | 2023-09-01 | |
| Alichem | A039001988-1g |
2-Amino-5-bromo-4,6-dichloropyrimidine |
7781-26-2 | 98% | 1g |
$679.29 | 2023-09-01 | |
| Fluorochem | 067413-1g |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 97% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 067413-5g |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 97% | 5g |
£187.00 | 2022-03-01 | |
| Fluorochem | 067413-10g |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 97% | 10g |
£351.00 | 2022-03-01 | |
| Fluorochem | 067413-250mg |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 97% | 250mg |
£24.00 | 2022-03-01 | |
| TRC | B700123-50mg |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700123-100mg |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700123-500mg |
5-Bromo-4,6-dichloropyrimidin-2-amine |
7781-26-2 | 500mg |
$ 135.00 | 2022-06-06 |
5-Bromo-4,6-dichloropyrimidin-2-amine Suppliers
5-Bromo-4,6-dichloropyrimidin-2-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-Bromo-4,6-dichloropyrimidin-2-amine
Introduction to 5-Bromo-4,6-dichloropyrimidin-2-amine (CAS No. 7781-26-2)
5-Bromo-4,6-dichloropyrimidin-2-amine (CAS No. 7781-26-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This pyrimidine derivative is characterized by its unique bromine and chlorine substituents, which confer it with a range of chemical properties that make it an attractive candidate for various synthetic and biological studies.
The molecular structure of 5-Bromo-4,6-dichloropyrimidin-2-amine consists of a pyrimidine ring with a bromine atom at the 5-position and chlorine atoms at the 4 and 6 positions. The presence of these halogen substituents enhances the compound's reactivity and allows for a wide array of chemical transformations. This makes it an essential building block in the synthesis of more complex molecules, particularly in the development of novel drugs and therapeutic agents.
In recent years, 5-Bromo-4,6-dichloropyrimidin-2-amine has gained considerable attention due to its potential in the development of antiviral and anticancer drugs. Research has shown that this compound can serve as a key intermediate in the synthesis of pyrimidine-based nucleoside analogs, which are known for their antiviral and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-4,6-dichloropyrimidin-2-amine in the synthesis of novel antiviral agents targeting RNA viruses such as influenza and hepatitis C.
Beyond its role in antiviral drug development, 5-Bromo-4,6-dichloropyrimidin-2-amine has also shown promise in cancer research. Pyrimidine derivatives are known to inhibit key enzymes involved in DNA synthesis and repair, making them potential candidates for cancer therapy. A recent study published in Cancer Research demonstrated that compounds derived from 5-Bromo-4,6-dichloropyrimidin-2-amine exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer and colorectal cancer cells.
The synthetic versatility of 5-Bromo-4,6-dichloropyrimidin-2-amine is further enhanced by its ability to undergo various chemical reactions such as nucleophilic substitution, coupling reactions, and cyclization. These reactions allow chemists to introduce a wide range of functional groups onto the pyrimidine scaffold, thereby expanding its potential applications. For example, a study published in Organic Letters described a novel method for the synthesis of substituted pyrimidines using 5-Bromo-4,6-dichloropyrimidin-2-amine as a starting material. The method involved palladium-catalyzed cross-coupling reactions, which yielded a diverse array of functionalized pyrimidine derivatives with potential biological activities.
In addition to its synthetic utility, 5-Bromo-4,6-dichloropyrimidin-2-amine has also been investigated for its pharmacological properties. Preclinical studies have shown that this compound exhibits good solubility and stability under physiological conditions, making it suitable for in vivo testing. Furthermore, its low toxicity profile makes it an attractive candidate for drug development. A study published in the European Journal of Medicinal Chemistry evaluated the pharmacokinetic properties of 5-Bromo-4,6-dichloropyrimidin-2-amine-derived compounds and found that they exhibited favorable absorption, distribution, metabolism, and excretion (ADME) properties.
The potential applications of 5-Bromo-4,6-dichloropyrimidin-2-amine extend beyond medicinal chemistry into other areas such as agrochemicals and materials science. In agrochemical research, pyrimidine derivatives have been explored for their herbicidal and fungicidal properties. A study published in Pesticide Biochemistry and Physiology reported that compounds derived from 5-Bromo-4,6-dichloropyrimidin-2-amine showed promising herbicidal activity against several weed species. In materials science, pyrimidine-based compounds have been used as building blocks for the synthesis of functional polymers and nanomaterials with unique optical and electronic properties.
In conclusion, 5-Bromo-4,6-dichloropyrimidin-2-amine (CAS No. 7781-26-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, agrochemicals, and materials science. Its unique chemical structure and synthetic versatility make it an invaluable tool for researchers seeking to develop novel drugs and materials with significant biological activities. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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